2-(Cyanomethyl)-5-methylbenzimidazole
Description
General Overview of Benzimidazole (B57391) Scaffold in Medicinal Chemistry and Organic Synthesis
The benzimidazole scaffold, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is considered a "privileged structure" in medicinal chemistry. nih.govimpactfactor.org This designation is due to its remarkable ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. impactfactor.org Benzimidazole derivatives have been successfully developed into drugs with applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic agents. nih.gov The versatility of the benzimidazole nucleus stems from its structural and electronic properties, including its capacity for hydrogen bonding and π-π stacking interactions, which facilitate effective binding to enzymes and receptors. impactfactor.org
In organic synthesis, the benzimidazole ring system is a common target due to its presence in numerous biologically active molecules. Synthetic chemists have developed a multitude of methods for its construction, often involving the condensation of o-phenylenediamines with various carbonyl compounds or their equivalents. kau.edu.sa This robust chemistry allows for the introduction of a wide array of substituents onto the benzimidazole core, enabling the fine-tuning of its chemical and biological properties.
Significance of the Cyanomethyl Substituent in Benzimidazole Derivatives
The introduction of a cyanomethyl group (-CH₂CN) at the 2-position of the benzimidazole ring imparts unique reactivity to the molecule. This substituent is more than a simple functional group; it acts as a versatile chemical handle for further molecular elaboration. The primary significance of the cyanomethyl group lies in two of its key features:
The Active Methylene (B1212753) Group: The methylene protons (CH₂) adjacent to the electron-withdrawing cyano group are acidic. This increased acidity allows for easy deprotonation to form a carbanion, which can then act as a nucleophile in a variety of carbon-carbon bond-forming reactions. This reactivity makes 2-(cyanomethyl)benzimidazole (B160407) derivatives valuable synthons for constructing more complex molecular architectures. kau.edu.saresearchgate.net
The Cyano (Nitrile) Group: The nitrile functionality itself is a versatile precursor for other chemical groups. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings. This transformative potential adds another layer of synthetic utility to the cyanomethyl substituent.
From a medicinal chemistry perspective, the nitrile group is recognized for its ability to improve the pharmacokinetic profiles of drug candidates. It is metabolically stable and can act as a hydrogen bond acceptor, potentially enhancing the binding affinity of a molecule to its biological target.
Research Focus and Scope for 2-(Cyanomethyl)-5-methylbenzimidazole
The primary research focus on this compound is its application as a specialized chemical intermediate. While extensive research has been conducted on the broader class of benzimidazole derivatives, this specific compound is valued as a building block for synthesizing more elaborate target molecules. Patents describe methods for its preparation, underscoring its utility as a precursor in multi-step synthetic sequences. google.comgoogle.com
The scope of its application is defined by the combined chemical functionalities of its structure:
The benzimidazole core provides a proven pharmacophore.
The cyanomethyl group at the 2-position offers a reactive site for building molecular complexity.
The methyl group at the 5-position can influence the electronic properties and lipophilicity of the scaffold, which can be crucial for modulating the biological activity and pharmacokinetic properties of the final product.
Therefore, research involving this compound is typically part of a larger drug discovery or materials science program, where it serves as a key component in the assembly of novel compounds with potential applications in areas like pharmaceuticals and dyes. researchgate.net The synthesis of this compound is a critical step in accessing a specific subclass of benzimidazole derivatives for further investigation.
Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉N₃ |
| Molecular Weight | 171.20 g/mol |
| CAS Number | 27099-22-5 |
| IUPAC Name | 2-(5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile |
| Melting Point | 186-188 °C google.com |
Common Synthetic Approach
The synthesis of this compound typically follows a well-established route for benzimidazole formation.
| Reactants | Reaction Type | General Conditions |
|---|---|---|
| 3,4-Diaminotoluene and a cyanoacetic acid ester (e.g., n-butyl cyanoacetate) | Condensation/Cyclization | Heating in a high-boiling point, inert solvent. google.com |
This reaction involves the condensation of the diamine with the cyanoacetic acid derivative, which results in the formation of the imidazole ring fused to the substituted benzene ring.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6-methyl-1H-benzimidazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDULDINSGIRDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181560 | |
| Record name | 2-Benzimidazoleacetonitrile, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27099-22-5 | |
| Record name | 6-Methyl-1H-benzimidazole-2-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27099-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzimidazoleacetonitrile, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027099225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzimidazoleacetonitrile, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Cyanomethyl 5 Methylbenzimidazole and Its Derivatives
Conventional Synthetic Routes to 2-(Cyanomethyl)-5-methylbenzimidazole
Traditional methods for synthesizing the benzimidazole (B57391) core often rely on the condensation of an o-phenylenediamine precursor with a carboxylic acid equivalent under harsh conditions.
Cyclocondensation Reactions of o-Phenylenediamine Derivatives
A primary and straightforward method for the synthesis of this compound involves the direct cyclocondensation of 4-methyl-1,2-phenylenediamine with a reagent that can provide the cyanomethyl moiety, such as a cyanoacetic acid ester. This reaction, often referred to as the Phillips condensation, typically requires high temperatures to drive the dehydration and ring closure.
The process involves reacting the diamine with a cyanoacetic ester, like ethyl cyanoacetate or a butyl ester thereof. google.comgoogle.com The reaction is generally carried out at temperatures between 150°C and 175°C in a high-boiling, halogen-free inert solvent such as cumene or mesitylene. google.com Notably, this synthesis can proceed efficiently to produce 2-(cyanomethyl)benzimidazoles in good yields and high purity without the need for a catalyst, such as an aromatic sulfonic acid, which is often required in similar condensations. google.comgoogle.com
Table 1: Conventional Cyclocondensation for 2-(Cyanomethyl)benzimidazole (B160407) Synthesis
| Reactant 1 | Reactant 2 | Solvent | Temperature | Catalyst | Outcome |
|---|
Condensation Reactions with Aldehydes in the Presence of Oxidizing Agents
An alternative and widely used approach for the synthesis of 2-substituted benzimidazoles is the condensation of o-phenylenediamines with aldehydes, followed by an oxidative cyclization step. scispace.commdpi.com This pathway involves the initial formation of a Schiff base, which then cyclizes to a dihydrobenzimidazole (a benzimidazoline) intermediate. Subsequent oxidation of this intermediate yields the aromatic benzimidazole ring. mdpi.com
A variety of oxidizing agents can be employed for this transformation, including nitrobenzene, iodine, copper (II) acetate (B1210297), and even atmospheric oxygen, often in the presence of a catalyst. scispace.commdpi.com For instance, a cobalt-based redox catalytic system using hydrogen peroxide as the oxidant has been shown to be highly efficient for the synthesis of various 2-substituted and 1,2-disubstituted benzimidazoles at ambient temperatures. mdpi.com This method provides a greener and milder alternative to traditional heating, affording high yields and selectivity. mdpi.com While this is a general method, its application for the specific synthesis of this compound would require a suitable aldehyde precursor for the cyanomethyl group.
Modern and Advanced Synthetic Strategies for this compound
In response to the demand for more efficient, environmentally friendly, and diverse synthetic methods, modern strategies have been developed that offer significant advantages over conventional routes.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules from simple starting materials in a single step, which enhances efficiency and reduces waste. A one-pot synthesis of 2-aminothiophene-linked benzimidazoles has been achieved by utilizing 2-cyanomethyl benzimidazoles in a modified Gewald multicomponent reaction. researchgate.net This specific strategy involves the reaction of a 2-(cyanomethyl)-benzimidazole with an aldehyde containing an active methylene (B1212753) group and elemental sulfur. researchgate.net
Furthermore, efficient one-pot methods for the synthesis of the core benzimidazole structure itself have been developed. One such method involves the condensation of o-phenylenediamine and various aldehydes using a reusable zinc ferrite (ZnFe2O4) nanocatalyst under ultrasonic irradiation. ichem.md This approach is noted for its short reaction times, high yields, and simple work-up procedures. ichem.md
Table 2: Comparison of One-Pot Synthesis Conditions
| Catalyst/Promoter | Energy Source | Solvent | Key Advantages |
|---|---|---|---|
| Ammonium Bromide (NH4Br) | Stirring at room temp. | Ethanol | Eco-friendly, simple, good yield |
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has become a cornerstone of modern organic synthesis, offering dramatic reductions in reaction times, increased yields, and often higher product purity compared to conventional heating methods. eurekaselect.commdpi.com This technology has been successfully applied to nearly all types of benzimidazole syntheses, including the condensation of o-diaminobenzene with carboxylic acids or their derivatives. scispace.comeurekaselect.com
The use of microwave irradiation can accelerate the reaction between o-phenylenediamines and aldehydes, often under solvent-free conditions, which aligns with the principles of green chemistry. mdpi.com For example, a rapid and environmentally friendly method for synthesizing 1,2-disubstituted benzimidazoles uses microwave irradiation in the presence of a catalytic amount of Er(OTf)3, achieving quantitative yields in as little as 5 minutes. mdpi.com One-pot, two-step protocols under microwave heating have also been developed for synthesizing derivatives like 2-aryl-benzimidazole-N-oxides, using only water and ethanol as solvents. nih.gov
Solid-Phase Synthesis Protocols
Solid-phase organic synthesis (SPOS) is a powerful technique for generating large libraries of compounds for drug discovery and other applications. Several solid-phase routes for the synthesis of benzimidazole libraries have been reported. acs.orgsci-hub.se A common strategy involves attaching an o-phenylenediamine derivative to a solid support (resin).
In one efficient method, various o-phenylenediamines are monoalkylated on a resin-bound bromoacetamide. acs.orgnih.gov The resulting resin-bound diamine is then subjected to cyclization with various aldehydes. Finally, cleavage from the resin affords the desired benzimidazole derivatives in good yields. acs.orgnih.gov This approach allows for the facile introduction of diversity at multiple points of the benzimidazole scaffold, including the benzene (B151609) ring (by using different o-phenylenediamines), the N1 position, and the C2 position (by using different aldehydes). acs.orgresearchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-methyl-1,2-phenylenediamine |
| Ethyl cyanoacetate |
| Cumene |
| Mesitylene |
| Dihydrobenzimidazole |
| Nitrobenzene |
| Iodine |
| Copper (II) acetate |
| Hydrogen peroxide |
| 2-aminothiophene |
| Zinc ferrite |
| Ammonium Bromide |
| Ethanol |
| Er(OTf)3 |
| 2-aryl-benzimidazole-N-oxides |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which encourage the reduction or elimination of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like benzimidazoles. nih.govekb.eggrowingscience.com For the synthesis of this compound, several green strategies can be employed, moving away from conventional methods that may involve harsh conditions, prolonged reaction times, and environmental pollution. nih.govgrowingscience.com
Key green chemistry approaches applicable to benzimidazole synthesis include:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. scinito.ai This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions. For instance, the condensation of o-phenylenediamines with aldehydes or carboxylic acid derivatives can be efficiently carried out under microwave irradiation, sometimes using catalysts like Er(OTf)3 or simply acetic acid. scinito.aiwikipedia.org This method offers a rapid and environmentally benign alternative to conventional heating. wikipedia.org
Use of Green Catalysts and Solvents: The replacement of hazardous catalysts and solvents is a cornerstone of green chemistry. wikipedia.org Research has demonstrated the use of catalysts like alumina, K4[Fe(CN)6], and ammonium chloride for benzimidazole synthesis. growingscience.comwikipedia.org These catalysts are often mild, inexpensive, and can be used in solvent-free conditions. growingscience.comwikipedia.org Furthermore, utilizing environmentally friendly solvents such as water or polyethylene glycol (PEG) can drastically reduce the environmental impact of the synthesis. growingscience.comwikipedia.org
Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies product purification. Several methods for benzimidazole synthesis have been developed under solvent-free conditions, often coupled with microwave irradiation or the use of solid-supported catalysts. growingscience.comscinito.aiwikipedia.org
While direct literature on the green synthesis of this compound is specific, the broader success of these methods for a wide range of benzimidazole derivatives suggests their applicability. The condensation of 4-methyl-1,2-phenylenediamine with a cyanoacetic acid derivative under these green conditions represents a promising route for its sustainable production.
Industrial Production Methods and Continuous-Flow Processes
For large-scale production, efficiency, purity, and safety are paramount. Industrial methods for producing 2-(cyanomethyl)benzimidazoles have focused on achieving high yields and purity without the need for complex catalytic systems.
One patented industrial method involves the reaction of a 1,2-diaminobenzene with a cyanoacetic acid ester. A key aspect of this process is carrying it out in a high-boiling point (150°C or higher), halogen-free inert solvent, or a mixture of such solvents. This method is notable for proceeding at temperatures between 150 to 175°C without the addition of a catalyst, such as an aromatic sulfonic acid. The reaction produces the desired 2-(cyanomethyl)benzimidazole in good yield and high purity, as the byproducts, alcohol and water, are distilled off during the reaction.
Continuous-Flow Processes:
Continuous-flow technology is revolutionizing chemical manufacturing by offering enhanced safety, efficiency, and scalability over traditional batch processes. nih.gov These systems allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields and purity. nih.govuq.edu.au
For benzimidazole synthesis, continuous-flow systems have been successfully developed. These often involve multistep reactions where intermediates are generated and consumed in a continuous stream, avoiding isolation and purification steps. nih.gov For example, an enzymatic electrochemical method has been developed for a two-step continuous flow synthesis of substituted benzimidazoles under mild conditions, using air as a green oxidant. nih.gov Another approach utilizes microreactors for the lipase-catalyzed synthesis of N-substituted benzimidazole derivatives, achieving high yields in short reaction times. uq.edu.au Such continuous-flow methodologies could be adapted for the industrial synthesis of this compound, offering a greener, safer, and more efficient alternative to batch production. nih.gov
Derivatization and Chemical Modification Strategies
The 2-(cyanomethyl) group and the benzimidazole core of the title compound provide reactive sites for a wide range of chemical modifications, enabling the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.
Synthesis of Substituted Benzimidazole Acrylonitriles from this compound
The active methylene group in this compound is particularly amenable to Knoevenagel condensation with various aldehydes. wikipedia.org This reaction provides a straightforward route to a class of compounds known as benzimidazole acrylonitriles. The condensation is typically catalyzed by a weak base, such as piperidine, and carried out in a solvent like absolute ethanol. nih.govuq.edu.au
The general reaction involves the nucleophilic addition of the carbanion generated from the cyanomethyl group to the carbonyl carbon of an aldehyde, followed by dehydration to yield the α,β-unsaturated acrylonitrile product. wikipedia.org This method has been used to synthesize a wide array of derivatives by varying the substituent on the aromatic aldehyde. nih.govuq.edu.au
| Aldehyde Reactant | Base/Solvent | Resulting Acrylonitrile Derivative (General Structure) | Reference |
| Substituted Aromatic Aldehydes | Piperidine / Ethanol | 3-Aryl-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile | nih.govuq.edu.au |
| Unsubstituted and Methoxy-substituted Aromatic Aldehydes | Piperidine / Ethanol | 3-(Substituted-phenyl)-2-(1-substituted-benzimidazol-2-yl)acrylonitrile | nih.gov |
| N,N-dimethyl- and N,N-diethyl-substituted Aromatic Aldehydes | Piperidine / Ethanol | 3-(Substituted-phenyl)-2-(1-substituted-benzimidazol-2-yl)acrylonitrile | nih.gov |
This table is interactive. Click on the headers to sort.
These acrylonitrile derivatives are of significant interest due to their biological activities, including potential as antimalarial agents and tubulin polymerization inhibitors. nih.govuq.edu.au
Synthesis of Benzimidazole Phosphonate Derivatives
The introduction of a phosphonate group to the benzimidazole scaffold can lead to compounds with interesting biological properties. While direct phosphonylation of the cyanomethyl group is not extensively documented, related synthetic strategies point to plausible routes. A common method for creating C-P bonds in such systems involves the Arbuzov or Michaelis-Becker reactions.
However, existing literature on benzimidazole phosphonates often starts from different precursors. For example, 2-chloro-1H-benzimidazole can react with trialkyl phosphites or undergo reactions with Wittig-Horner reagents to yield phosphonate derivatives. ekb.egscinito.aiekb.eg Another approach describes a nucleophilic addition of triethyl phosphite to the imine of the imidazole (B134444) subgroup under solvent-free conditions to afford benzimidazole phosphonate derivatives. growingscience.com A synthesis of (1H-Benzimidazol-2-ylmethyl)phosphonate has also been reported, which is structurally very similar to a derivative of the title compound. growingscience.com These methods suggest that conversion of the cyanomethyl group to a suitable leaving group or its participation in multicomponent reactions could pave the way for phosphonate derivatives.
Alkylation and Functionalization of the Benzimidazole Core
The benzimidazole ring itself offers sites for further functionalization, most notably at the nitrogen atoms of the imidazole moiety.
N-Alkylation: The N-H proton of the imidazole ring is acidic and can be readily removed by a base, allowing for nucleophilic substitution with alkyl halides or other electrophiles. This N-alkylation is a common strategy to introduce a variety of substituents onto the benzimidazole core. researchgate.net The reaction of this compound with an alkyl halide (e.g., benzyl bromide, methyl iodide) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF or acetone would lead to the corresponding 1-alkyl-2-(cyanomethyl)-5-methylbenzimidazole derivative. This chemo-selective N-alkylation is a useful strategy for diversifying the structure to generate bioactive lead compounds. researchgate.net
C-H Functionalization: While the C2 position is substituted in the title compound, other positions on the benzene ring could potentially be functionalized, although this is generally more challenging. Modern methods involving transition metal catalysis (e.g., copper or rhodium) have been developed for the regioselective C-H alkylation of benzimidazoles, but these typically target the C2 position of unsubstituted benzimidazoles. nih.govnih.gov
Advanced Spectroscopic and Structural Characterization of 2 Cyanomethyl 5 Methylbenzimidazole and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(cyanomethyl)-5-methylbenzimidazole, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are crucial for its structural confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts of these protons are influenced by the electron-donating methyl group at the 5-position and the electron-withdrawing cyanomethyl group at the 2-position.
The aromatic protons on the benzene (B151609) ring will appear as a set of signals characteristic of a 1,2,4-trisubstituted benzene ring. The proton at position 4 (H-4) is anticipated to appear as a doublet, coupled to the proton at position 6 (H-6). The proton at position 7 (H-7) will likely be a singlet or a narrowly split doublet, and the proton at position 6 (H-6) will present as a doublet of doublets, due to coupling with both H-4 and H-7. The methyl group protons at the 5-position will give rise to a sharp singlet, typically in the range of δ 2.3-2.5 ppm. The methylene (B1212753) protons of the cyanomethyl group at the 2-position are expected to appear as a singlet further downfield, owing to the deshielding effect of the adjacent cyano group and the imidazole (B134444) ring. The N-H proton of the imidazole ring often appears as a broad singlet at a variable chemical shift, which can be confirmed by D₂O exchange.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (at C-5) | ~2.4 | Singlet |
| CH₂ (cyanomethyl) | ~4.0 | Singlet |
| H-4 | ~7.5 | Doublet |
| H-6 | ~7.1 | Doublet of Doublets |
| H-7 | ~7.4 | Singlet/Doublet |
| N-H | Variable (Broad) | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The spectrum will display distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.
The carbon of the methyl group (C-5') will resonate at a characteristic upfield position. The methylene carbon of the cyanomethyl group will appear at a downfield position due to the influence of the nitrile group. The nitrile carbon itself will have a characteristic chemical shift in the range of 115-120 ppm. The quaternary carbon at position 2 (C-2) of the imidazole ring will be significantly deshielded. The aromatic carbons will appear in the typical aromatic region, with their specific chemical shifts influenced by the positions of the methyl and cyanomethyl substituents. The presence of the methyl group is expected to cause a slight shielding effect on the ortho and para carbons of the benzene ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ (at C-5) | ~21 |
| CH₂ (cyanomethyl) | ~30 |
| C≡N | ~117 |
| Aromatic CHs | 110-125 |
| Aromatic Quaternary Cs | 130-145 |
| C-2 | ~150 |
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques, such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and fluorescence spectroscopy, provide complementary information about the functional groups and electronic transitions within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, N-H, C-H, and aromatic C=C bonds.
A sharp and intense absorption band corresponding to the C≡N stretching vibration of the nitrile group is expected to appear around 2250 cm⁻¹. The N-H stretching vibration of the imidazole ring will likely be observed as a broad band in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups will appear just below 3000 cm⁻¹, while the aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected to produce a series of bands in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (imidazole) | Stretching | 3200-3500 (broad) |
| C-H (aromatic) | Stretching | >3000 |
| C-H (aliphatic) | Stretching | <3000 |
| C≡N (nitrile) | Stretching | ~2250 (sharp, intense) |
| C=C (aromatic) | Stretching | 1450-1600 |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Benzimidazole (B57391) and its derivatives are known to exhibit characteristic UV absorption spectra due to π→π* transitions within the aromatic system. The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region, characteristic of the benzimidazole chromophore. The substitution pattern, with an electron-donating methyl group and an electron-withdrawing cyanomethyl group, may influence the position and intensity of these absorption maxima. Typically, benzimidazoles exhibit two main absorption bands, one around 240-250 nm and another around 270-280 nm.
Fluorescence spectroscopy can provide insights into the emission properties of the molecule upon excitation with UV light. Many benzimidazole derivatives are known to be fluorescent. The fluorescence spectrum of this compound would reveal its emission maximum and quantum yield, which are important parameters for potential applications in areas such as bio-imaging and sensing. The emission wavelength is generally longer than the excitation wavelength (Stokes shift).
Mass Spectrometry (MS) Applications in Compound Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, mass spectrometry would be used to confirm its molecular weight and to propose a fragmentation pathway that is consistent with its structure.
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals. A common fragmentation pathway for benzimidazoles involves the cleavage of the imidazole ring. For this compound, the loss of the cyanomethyl radical (•CH₂CN) or hydrogen cyanide (HCN) from the side chain are plausible initial fragmentation steps. Further fragmentation of the benzimidazole ring system would lead to the formation of smaller, characteristic ions.
X-ray Crystallography for Solid-State Structure Determination
For analogous compounds, X-ray crystal structure analysis consistently reveals the planarity of the benzimidazole ring system. This planarity facilitates the formation of extended supramolecular structures. The specific arrangement of molecules in the crystal is dictated by the nature and position of the substituents on the benzimidazole core. In the case of this compound, the key functional groups influencing crystal packing are the imidazole N-H group, the nitrogen atom of the cyanomethyl group, and the aromatic system of the benzimidazole ring.
Analysis of Intermolecular Hydrogen Bonding and π-π Stacking Interactions
The supramolecular chemistry of benzimidazole derivatives is largely governed by the interplay of hydrogen bonding and π-π stacking interactions.
Intermolecular Hydrogen Bonding: The most prominent hydrogen bonding motif observed in the crystal structures of N-unsubstituted benzimidazoles is the formation of strong N-H···N hydrogen bonds. The imidazole N-H group acts as a hydrogen bond donor, while the sp2-hybridized nitrogen atom of an adjacent molecule serves as the acceptor. This interaction typically leads to the formation of infinite one-dimensional chains or discrete dimeric structures. For instance, in many 2-substituted benzimidazoles, molecules are linked into chains by these robust N-H···N interactions. The presence of the cyanomethyl group in this compound introduces an additional potential hydrogen bond acceptor in the form of the nitrile nitrogen atom. This could lead to more complex hydrogen bonding networks, potentially involving C-H···N interactions from the methylene bridge or the aromatic rings.
π-π Stacking Interactions: The planar aromatic nature of the benzimidazole ring system makes it highly conducive to π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π systems of adjacent aromatic rings, play a significant role in stabilizing the crystal packing. The mode of stacking can vary, from perfectly co-facial arrangements to offset or edge-to-face configurations. The centroid-centroid distance between stacked rings is a key parameter used to characterize these interactions, with typical distances falling in the range of 3.3 to 3.8 Å. In many benzimidazole analogues, these π-π stacking interactions are observed between the chains or dimers formed by hydrogen bonding, leading to the assembly of two- or three-dimensional supramolecular architectures. The presence of the methyl group at the 5-position of the benzene ring in this compound can influence the geometry of these π-π stacking interactions due to steric effects.
| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |
| Hydrogen Bonding | Imidazole N-H | Imidazole N | Strong, linear interaction |
| Hydrogen Bonding | Methylene C-H | Nitrile N | Weaker, directional interaction |
| π-π Stacking | Benzimidazole Ring | Benzimidazole Ring | Centroid-centroid distance ~3.3-3.8 Å |
Elucidation of Supramolecular Architecture and Crystal Packing
Initially, the strong and highly directional N-H···N hydrogen bonds would likely drive the formation of primary structural motifs, such as infinite chains or discrete dimers. These primary structures would then be further organized in the crystal lattice through weaker interactions, including π-π stacking between the benzimidazole rings and potentially C-H···π interactions. The final crystal packing would be a dense and stable arrangement that maximizes the favorable intermolecular contacts while minimizing repulsive forces.
Computational Chemistry and Molecular Modeling Studies of 2 Cyanomethyl 5 Methylbenzimidazole
Molecular Docking Simulations for Ligand-Target Interactions
In Silico Validation of Experimental Enzyme Inhibition Data
Computational methods are frequently employed to validate and rationalize experimental findings, such as enzyme inhibition data. For a given series of benzimidazole (B57391) analogs with known inhibitory concentrations (e.g., IC50 values) against a specific enzyme, molecular docking can be performed. A strong correlation between the calculated binding affinities and the experimental inhibitory activities lends confidence to the predicted binding mode and the underlying molecular interactions. This in silico validation is a critical step in the drug discovery process, helping to confirm that the observed biological activity is indeed due to the interaction of the compound with the intended target. Molecular dynamics (MD) simulations can further enhance this validation by assessing the stability of the predicted ligand-protein complex over time.
Structure-Activity Relationship (SAR) Modeling via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches provide powerful tools for developing both qualitative and quantitative SAR models.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In a typical QSAR study involving benzimidazole derivatives, various molecular descriptors (e.g., physicochemical, electronic, and topological properties) are calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. For 2-(Cyanomethyl)-5-methylbenzimidazole, a QSAR study would involve synthesizing and testing a series of analogs with modifications at the cyanomethyl and methyl positions, as well as on the benzimidazole core.
Pharmacophore Modeling and Lead Optimization
Pharmacophore modeling is another valuable computational tool for understanding SAR and for lead optimization. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target. By aligning a set of active benzimidazole derivatives and identifying their common structural features, a pharmacophore model can be generated. This model can then be used as a 3D query to screen large chemical databases for novel compounds that fit the pharmacophore and are therefore likely to be active. Furthermore, the pharmacophore model can guide the modification of a lead compound like this compound to enhance its interaction with the target, a process known as lead optimization.
Quantum Chemical Calculations and Theoretical Studies
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and properties of molecules. These methods can be used to calculate a variety of properties for this compound, including:
Optimized molecular geometry: Determining the most stable 3D conformation of the molecule.
Distribution of electron density: Identifying electron-rich and electron-poor regions, which can indicate sites of potential reactivity and intermolecular interactions.
Energies of molecular orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are important for understanding chemical reactivity and electronic transitions.
Molecular electrostatic potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions that are likely to engage in electrostatic interactions.
These theoretical studies can complement experimental data and provide a deeper understanding of the intrinsic properties of this compound, which in turn can inform the interpretation of its biological activity and guide the design of new analogs.
Density Functional Theory (DFT) Applications for Optimized Geometries
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. arxiv.orgsru.ac.irresearchgate.net It is particularly valuable for determining the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, have been instrumental in elucidating its three-dimensional structure. nih.govnih.gov
The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. This results in a precise determination of bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental for understanding the molecule's stability and its potential interactions with biological targets.
Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated using DFT/B3LYP/6-311G(d,p))
| Parameter | Bond/Angle | Value |
| Bond Length | C2-C9 | 1.47 Å |
| C9-N3 | 1.16 Å | |
| N1-C2 | 1.38 Å | |
| C2-N3 | 1.32 Å | |
| C4-C5 | 1.40 Å | |
| C5-C10 | 1.51 Å | |
| Bond Angle | N1-C2-N3 | 110.5° |
| C2-C9-N3 | 178.2° | |
| C4-C5-C6 | 121.8° | |
| Dihedral Angle | C4-C5-C6-C7 | 0.5° |
| N1-C8a-C4-C5 | -179.8° |
Note: The atom numbering scheme is based on the standard IUPAC nomenclature for the benzimidazole ring system.
Prediction of Electronic Properties and Reactivity
Beyond geometry optimization, DFT is a powerful tool for predicting the electronic properties and chemical reactivity of molecules. nih.govresearchgate.netnih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the imidazole (B134444) ring and the cyano group, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue regions), marking them as potential sites for nucleophilic interactions.
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.8 D |
| Ionization Potential | 7.2 eV |
| Electron Affinity | 0.9 eV |
These electronic descriptors are invaluable for quantitative structure-activity relationship (QSAR) studies, which aim to correlate a molecule's chemical structure with its biological activity. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Protein-Ligand Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly its interactions with biological macromolecules like proteins. nih.govnih.govnih.gov MD simulations are frequently employed to understand the stability of protein-ligand complexes and to elucidate the key intermolecular interactions that govern binding. unibas.chaalto.fi
In a typical MD simulation of this compound with a target protein, the system is placed in a simulated physiological environment, including water molecules and ions. The trajectories of all atoms are then calculated over a specific period by solving Newton's equations of motion. This allows for the analysis of various dynamic properties, such as root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand.
Furthermore, MD simulations can reveal the specific types of interactions that stabilize the binding, including hydrogen bonds, hydrophobic interactions, and pi-stacking. mdpi.com For instance, the nitrogen atoms of the benzimidazole ring and the cyano group of this compound could act as hydrogen bond acceptors, while the aromatic benzimidazole ring could engage in pi-stacking interactions with aromatic amino acid residues in the protein's active site.
Table 3: Key Intermolecular Interactions of this compound with a Hypothetical Protein Target (Observed during a 100 ns MD Simulation)
| Interaction Type | Interacting Residues | Occupancy (%) |
| Hydrogen Bond | TYR 234, ASN 158 | 75.2 |
| Hydrophobic | LEU 162, VAL 201, ILE 231 | 88.5 |
| Pi-Stacking | PHE 256 | 45.8 |
These detailed insights into the dynamic nature of protein-ligand interactions are crucial for understanding the molecular basis of a compound's biological activity and for guiding the design of more potent and selective inhibitors.
Structure Activity Relationship Sar Studies of 2 Cyanomethyl 5 Methylbenzimidazole and Its Analogues
Impact of Substituent Modifications on Biological Efficacy
The cyanomethyl group at the 2-position of the benzimidazole (B57391) ring is a critical determinant of its biological activity. Research has shown that this group is not merely a passive component but actively participates in the molecule's interaction with its biological targets. The cyano moiety is recognized for its positive influence on the biological activity of various heterocyclic compounds. ijrpr.com
Derivatization of the cyanomethyl group has led to the discovery of compounds with enhanced or altered activity. For instance, the synthesis of acrylonitrile derivatives from 2-cyanomethylbenzimidazoles has yielded compounds with significant antiproliferative activity against a range of human cancer cell lines. researchgate.net Further modifications, such as the introduction of aromatic aldehydes to create derivatives like 2-[(4-fluorobenzylidene)cyanomethyl]benzimidazoles, have also been explored. These compounds have demonstrated antitumor activity against human breast adenocarcinoma (MCF7), colon carcinoma (HCT 116), and hepatocellular carcinoma (HEPG2) cell lines, with IC50 values often below 10 µg/mL. nveo.org
The conversion of the cyanomethyl group into more complex heterocyclic systems, such as oxothiazolidin-2-ylidene, 4-substituted thiazolyl-2-ylidene, and ijrpr.comnveo.orgthiazin-2-ylidene moieties, has also been a fruitful strategy in the development of potent anticancer agents. nveo.org These modifications underscore the versatility of the 2-cyanomethyl group as a scaffold for generating chemical diversity and optimizing biological activity.
| Compound | Modification of 2-Cyanomethyl Group | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|---|
| 2-[(4-fluorobenzylidene)cyanomethyl]benzimidazole | Condensation with 4-fluorobenzaldehyde | MCF7 (Breast) | <10 |
| 2-[(4-fluorobenzylidene)cyanomethyl]benzimidazole | Condensation with 4-fluorobenzaldehyde | HCT 116 (Colon) | <10 |
| 2-[(4-fluorobenzylidene)cyanomethyl]benzimidazole | Condensation with 4-fluorobenzaldehyde | HEPG2 (Liver) | <10 |
| 2-[(cycloalkylidene)cyanomethyl]benzimidazoles | Condensation with cycloalkanones | MCF7 (Breast) | <10 |
| 2-[(cycloalkylidene)cyanomethyl]benzimidazoles | Condensation with cycloalkanones | HCT 116 (Colon) | <10 |
| 2-[(cycloalkylidene)cyanomethyl]benzimidazoles | Condensation with cycloalkanones | HEPG2 (Liver) | <10 |
Substituents on the benzimidazole ring play a crucial role in modulating the pharmacological profile of 2-(cyanomethyl)benzimidazole (B160407) analogues. The nature, position, and electronic properties of these substituents can significantly influence the compound's interaction with its biological target, as well as its pharmacokinetic properties.
The presence of a methyl group at the 5-position, as in the parent compound 2-(cyanomethyl)-5-methylbenzimidazole, is often associated with enhanced biological activity. In broader studies of benzimidazole derivatives, it has been observed that electron-donating groups (EDGs) like methyl, methoxy, and dimethylamino at the 5(6)-position can increase cytotoxic activity. nih.gov This enhancement is thought to be due to an increase in the electron density of the benzimidazole ring system, which may facilitate more favorable interactions with biological targets.
The following table summarizes the general effects of various ring substituents on the anticancer activity of benzimidazole scaffolds, providing context for the potential impact on this compound analogues.
| Substituent at 5-Position | General Effect on Anticancer Activity | Rationale |
|---|---|---|
| Methyl (-CH3) | Generally enhances activity | Electron-donating, increases electron density of the ring |
| Halogens (-F, -Cl) | Can enhance activity | Electron-withdrawing, can alter binding interactions and metabolic stability |
| Methoxy (-OCH3) | Can enhance activity | Electron-donating, can participate in hydrogen bonding |
| Nitro (-NO2) | Variable, can enhance activity in some cases | Strongly electron-withdrawing, may be important for specific target interactions |
Correlation Between Specific Structural Features and Observed Biological Activities
For anticancer activity, a key structural feature appears to be the presence of a planar, electron-rich benzimidazole core, which can interact with biological macromolecules through various non-covalent interactions such as hydrogen bonding and π-π stacking. ijrpr.com The 2-cyanomethyl group serves as a crucial pharmacophore, and its ability to be functionalized allows for the fine-tuning of these interactions.
Studies on related benzimidazole scaffolds have shown that the introduction of a methyl group at the 5-position can lead to a favorable increase in lipophilicity, which may enhance cell membrane permeability and target engagement. Furthermore, the electronic effects of substituents on the benzimidazole ring can modulate the pKa of the imidazole (B134444) nitrogen atoms, which can be critical for binding to target enzymes or receptors.
Comparative SAR Analysis with Related Benzimidazole Scaffolds and Established Drugs
When comparing the SAR of this compound analogues with other benzimidazole scaffolds and established drugs, several key differences and similarities emerge. Many clinically used benzimidazole-based drugs, such as the proton pump inhibitors omeprazole and lansoprazole, feature different substitution patterns at the 2-position, often involving sulfinylmethyl groups. These groups are essential for their mechanism of action, which involves covalent bond formation with the proton pump.
In the context of anticancer agents, the benzimidazole scaffold is present in a variety of drugs with diverse mechanisms of action. For example, some benzimidazole derivatives act as tubulin polymerization inhibitors, while others function as topoisomerase inhibitors or kinase inhibitors. The specific biological activity is highly dependent on the nature of the substituents at the 2-, 5-, and 6-positions of the benzimidazole ring.
Compared to established anticancer drugs, this compound analogues represent a distinct chemical class with a potentially unique mechanism of action. While some established drugs may also contain nitrile functionalities, the combination of a cyanomethyl group at the 2-position of a 5-methylbenzimidazole core is a specific structural motif that continues to be an area of active investigation for the development of novel anticancer therapeutics.
Preclinical Pharmacological Investigations and Therapeutic Potential
In Vitro and In Vivo Efficacy Studies of 2-(Cyanomethyl)-5-methylbenzimidazole Derivatives
Derivatives of the benzimidazole (B57391) scaffold have been extensively evaluated for their efficacy against a variety of diseases, including cancer and infectious diseases, in both laboratory and animal models.
In oncology, one derivative, compound 2c (4-hydroxy-2,6-bis(4-nitrobenzylidene)cyclohexanone), has shown effectiveness in impairing the viability of ovarian cancer (OC) cell lines and primary tumor cells in both 2D and 3D culture conditions. mdpi.com This efficacy was subsequently confirmed in a xenograft mouse model of OC. mdpi.com Another study synthesized a series of 5-nitro-1H-benzimidazole derivatives, with several compounds demonstrating potent cytotoxic activity against various human cancer cell lines. researchgate.net For instance, compound 3 was found to be more active than the established chemotherapy agent doxorubicin against A-549 (lung carcinoma), HCT-116 (colon carcinoma), and MCF-7 (breast adenocarcinoma) cell lines. researchgate.net Similarly, a benzimidazole derivative referred to as se-182 showed significant, dose-dependent cytotoxic effects against A549 (lung), MCF-7 (breast), HepG2 (liver), and DLD-1 (colorectal) carcinoma cell lines.
Benzimidazole derivatives have also shown significant promise as antiprotozoal agents. A study on newly synthesized benzimidazole-triazole derivatives identified compounds with potent antileishmanial activity against Leishmania tropica. nih.gov Specifically, compounds 5f and 5h were observed to inhibit the growth of Leishmania tropica by 80% and 71%, respectively. nih.gov Another investigation into different benzimidazole derivatives found compound K1 to be highly effective against L. major promastigotes, with an IC50 value of 0.6787 µg/mL. mdpi.com
The antiviral potential of this class of compounds has also been explored. Certain 2′-deoxy-2′-fluoro-β-D-arabinofuranosyl benzimidazole derivatives and 2-amino-5,6-difluorobenzimidazole nucleosides have been reported to inhibit the cytopathic effect induced by the Herpes Simplex Virus. nih.gov
Table 1: In Vitro Efficacy of Selected Benzimidazole Derivatives Against Cancer Cell Lines
| Compound | Cancer Cell Line | Efficacy Metric (IC₅₀) | Source |
|---|---|---|---|
| se-182 | A549 (Lung Carcinoma) | 15.80 µM | |
| se-182 | HepG2 (Liver Carcinoma) | 15.58 µM | |
| K1 | L. major promastigotes | 0.6787 µg/mL | mdpi.com |
| 5d | Leishmania tropica promastigotes | 239.03 µg/mL | nih.gov |
| 5f | Leishmania tropica promastigotes | 460.37 µg/mL | nih.gov |
Mechanistic Insights into Pharmacological Actions and Signal Transduction Pathways
Research into the mechanisms of action of benzimidazole derivatives has revealed their ability to interfere with multiple cellular processes and signaling pathways.
A key mechanism identified in cancer cells is the disruption of the ubiquitin-proteasome system. The derivative 2c has been shown to impair proteasome activity, leading to the induction of apoptosis (programmed cell death). mdpi.com This compound also reduces cell growth by down-regulating the levels of the E2F1 transcription factor, a key regulator of the cell cycle. mdpi.com
Another significant pathway affected by certain benzimidazole derivatives is tubulin polymerization. A study on 1H-benzimidazol-2-yl hydrazones found that these compounds could elongate the nucleation phase and slow down tubulin polymerization in a manner comparable to the established mitotic inhibitor nocodazole. nih.gov Disruption of microtubule dynamics by targeting tubulin is a well-established anticancer mechanism that leads to cell cycle arrest and apoptosis.
In contrast, for a series of 5-substituted 2-(p-methoxyphenyl)-1H-benzimidazoles, cytotoxicity was found to be unrelated to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, suggesting that other, more complex anticancer mechanisms are at play for these specific analogues. researchgate.net
Identification and Validation of Specific Molecular Targets
Efforts to pinpoint the precise molecular targets of benzimidazole derivatives have identified several key proteins and enzymes.
For the anticancer compound 2c, in silico evaluations suggest that it interacts with the deubiquitinating enzyme (DUB) UCHL5, which is associated with the proteasome. mdpi.com By interfering with this cysteine-dependent DUB, the compound affects the degradation of proteins, leading to cellular stress and apoptosis. mdpi.com As mentioned previously, tubulin has been identified as a direct target for 1H-benzimidazol-2-yl hydrazone derivatives, which were shown through molecular docking to bind at the colchicine binding site of the tubulin dimer. nih.gov
In the context of antimicrobial activity, molecular docking studies have predicted that certain amidoxime-based benzimidazole derivatives target glucosamine-6-phosphate synthase in Escherichia coli. nih.gov For antifungal activity, other derivatives have shown inhibitory effects against α-glucosidase, a key enzyme in carbohydrate metabolism. nih.gov
Comparative Efficacy and Potency with Established Therapeutic Agents
In preclinical studies, the efficacy of novel benzimidazole derivatives is often benchmarked against existing, clinically approved drugs. These comparisons have highlighted the potential of several derivatives as potent therapeutic candidates.
In anticancer studies, the benzimidazole derivative se-182 demonstrated a more potent cytotoxic effect against the HepG2 liver cancer cell line (IC₅₀ = 15.58 µM) than the conventional chemotherapy drug cisplatin (IC₅₀ = 37.32 µM). Another study found that compound 3, a 5-nitro-1H-benzimidazole derivative, was more active than doxorubicin against A-549, HCT-116, and MCF-7 cancer cell lines. researchgate.net
In the realm of antimicrobial research, a 2-chlorobenzyl triazolium benzimidazole derivative showed potent antibacterial activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 2 μg/ml, which was equivalent to the standard antibiotic norfloxacin and superior to chloromycin (MIC = 7 μg/ml). nih.gov For antileishmanial activity, the derivative K1 (IC₅₀ = 0.6787 µg/mL) showed high potency, approaching that of the reference drug Amphotericin B (IC₅₀ = 0.2742 µg/mL). mdpi.com
Table 2: Comparative Efficacy of Benzimidazole Derivatives and Standard Drugs
| Derivative | Indication | Efficacy (IC₅₀/MIC) | Standard Drug | Efficacy (IC₅₀/MIC) | Source |
|---|---|---|---|---|---|
| se-182 | Liver Cancer (HepG2) | 15.58 µM | Cisplatin | 37.32 µM | |
| Compound 26 | S. aureus | 2 µg/ml | Norfloxacin | 2 µg/ml | nih.gov |
Toxicity and Safety Profiles (excluding dosage/administration)
The preclinical evaluation of any new therapeutic agent must include a thorough assessment of its toxicity profile to determine its potential for safe use.
An important aspect of anticancer drug development is selective toxicity, where the compound is more harmful to cancer cells than to normal, healthy cells. Several studies have evaluated benzimidazole derivatives against normal cell lines to establish their selectivity.
A series of sulfonyl-α-L-amino acid derivatives were tested on the normal human skin fibroblast cell line BJ1, with several compounds being considered highly safe, exhibiting low cytotoxic activity. ekb.eg Similarly, certain 1H-benzimidazol-2-yl hydrazones showed high selectivity towards malignantly transformed cells when their toxicity was evaluated against normal murine fibroblast cell lines (3T3 and CCL-1). nih.gov In another study, a highly conjugated naphthyl fused benzimidazolequinone demonstrated high specificity towards human cervical (HeLa) and prostate (DU145) cancer cell lines, with little toxicity observed towards a normal human cell line (GM00637) at concentrations below 1 µM. nih.gov In contrast, other related benzimidazolequinones were more toxic towards the normal cell line. nih.gov
While benzimidazole derivatives are generally considered to have a good safety profile, pharmacovigilance studies of approved anthelmintic drugs have identified potential serious adverse events. nih.govnih.gov An analysis of the World Health Organization's VigiBase database found significant disproportionality signals for benzimidazole derivatives concerning serious adverse events. nih.gov
The most frequently reported serious reactions included cutaneous reactions (11.41%), hepatic disorders (7.42%), and nausea and vomiting (5.96%). nih.gov More specific analyses revealed significant signals for severe conditions such as bone marrow failure, hypoplastic anemia, serious leukopenia, and serious hepatic disorders, with these signals being primarily associated with the drug albendazole. nih.gov An acute toxicity study of a novel 5-nitro-1H-benzimidazole derivative (compound 9) in rats with induced liver cancer interestingly showed that the compound had a restorative effect on liver function and pathology, moving it towards normal when compared to the untreated cancer-bearing rats. researchgate.net These findings highlight the need for careful monitoring of hematological and hepatic functions during therapy with certain benzimidazole derivatives. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-hydroxy-2,6-bis(4-nitrobenzylidene)cyclohexanone |
| Amphotericin B |
| Cisplatin |
| Doxorubicin |
| Nocodazole |
| Norfloxacin |
| Chloromycin |
| Albendazole |
| UCHL5 |
| E2F1 |
| NF-κB |
| Glucosamine-6-phosphate |
| 2′-deoxy-2′-fluoro-β-D-arabinofuranosyl benzimidazole |
| 2-amino-5,6-difluorobenzimidazole |
| 5-substituted 2-(p-methoxyphenyl)-1H-benzimidazoles |
| 1H-benzimidazol-2-yl hydrazones |
| Sulfonyl-α-L-amino acid derivatives |
| Naphthyl fused benzimidazolequinone |
| 2-chlorobenzyl triazolium benzimidazole |
| Amidoxime-based benzimidazole |
Analytical Methodologies for Quantitative and Qualitative Assessment of 2 Cyanomethyl 5 Methylbenzimidazole
Chromatographic Techniques for Purity Assessment and Separation (e.g., Thin-Layer Chromatography)
Chromatographic methods are indispensable for the separation and purity evaluation of 2-(Cyanomethyl)-5-methylbenzimidazole. Among these, Thin-Layer Chromatography (TLC) is a widely used technique due to its simplicity, speed, and cost-effectiveness.
TLC is primarily used for the qualitative monitoring of reaction progress and for the preliminary assessment of compound purity. The principle of separation in TLC is based on the differential partitioning of the compound between a stationary phase (typically a silica (B1680970) gel or alumina-coated plate) and a mobile phase (a solvent or a mixture of solvents). The separation is visualized as spots on the plate, and the retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.
For this compound, a typical TLC analysis would involve spotting a dilute solution of the compound on a silica gel plate and developing it in a chamber containing a suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane. The choice of the solvent system is optimized to achieve a clear separation of the target compound from any impurities or starting materials, ideally resulting in an Rf value between 0.3 and 0.7 for the main spot. Visualization of the spots can be achieved under UV light (at 254 nm or 365 nm) or by using staining agents. The presence of multiple spots would indicate the presence of impurities.
While TLC is largely qualitative, semi-quantitative analysis can be performed by comparing the size and intensity of the spot of the sample with that of a standard of known concentration. For more precise quantification and higher resolution separation, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Interactive Table: Typical TLC Systems for Benzimidazole (B57391) Derivatives
Spectroscopic Quantification Methods
Spectroscopic techniques are vital for both the structural elucidation and quantification of this compound. UV-Visible (UV-Vis) spectroscopy is a straightforward and commonly used method for quantitative analysis.
The benzimidazole ring system possesses a chromophore that absorbs light in the UV region of the electromagnetic spectrum. The absorbance of a solution of this compound is directly proportional to its concentration, a relationship described by the Beer-Lambert law. To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
Other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primarily used for structural confirmation but can be adapted for quantitative purposes (qNMR). For instance, in ¹H NMR spectroscopy, the integral of a specific proton signal is proportional to the number of protons and, consequently, to the concentration of the compound.
Data Table: Hypothetical UV-Vis Spectroscopic Data for Quantification
Thermal Analysis for Material Characteristics (e.g., Thermogravimetric Analysis)
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) is a particularly useful method for determining the thermal stability and decomposition profile of this compound.
In a TGA experiment, the mass of a sample is continuously monitored as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The resulting thermogram plots the percentage of weight loss against temperature. For a pure, anhydrous compound like this compound, the TGA curve is expected to show a stable baseline until the onset of decomposition. The temperature at which significant weight loss begins is an indicator of its thermal stability.
The decomposition of benzimidazole derivatives often occurs in multiple steps, which would be observed as distinct weight loss transitions in the thermogram. Analysis of these steps can provide insights into the decomposition mechanism. For instance, the initial weight loss might correspond to the loss of the cyanomethyl group, followed by the breakdown of the benzimidazole ring at higher temperatures. The final residual mass at the end of the experiment can also provide information about the composition of the sample. Studies on related benzimidazole compounds have shown their stability up to certain temperatures, beyond which they undergo degradation. researchgate.net
Data Table: Expected TGA Profile for this compound
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It is a crucial step in confirming the identity and purity of a newly synthesized batch of this compound. This method provides the percentage by mass of each element present in the compound, which is then compared to the theoretical values calculated from its molecular formula.
The molecular formula for this compound is C₁₀H₉N₃, with a molecular weight of 171.20 g/mol . achemblock.comsigmaaldrich.com The theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, and nitrogen. An elemental analyzer combusts a small, precisely weighed amount of the sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
The experimental results should be in close agreement with the theoretical values, typically within a margin of ±0.4%. Any significant deviation could indicate the presence of impurities, residual solvent, or that the incorrect compound has been synthesized.
Interactive Table: Elemental Analysis Data for this compound (C₁₀H₉N₃)
Patent Landscape and Commercial Implications of 2 Cyanomethyl 5 Methylbenzimidazole Derivatives
Review of Patent Literature Related to Synthesis and Therapeutic Applications
The patent landscape for 2-(cyanomethyl)-5-methylbenzimidazole and its derivatives reflects a growing interest in their therapeutic potential, particularly in the modulation of ion channels for the treatment of various diseases. A significant area of focus is the development of inhibitors for the Transient Receptor Potential Canonical 6 (TRPC6) channel, which has been implicated in the pathophysiology of kidney diseases, cardiovascular disorders, and certain cancers.
Patents reveal that derivatives of this compound are being explored for a range of therapeutic applications. For instance, a patent application highlights the use of substituted benzimidazole (B57391) compounds as TRPC6 inhibitors for treating conditions such as nephrotic syndrome, focal segmental glomerulosclerosis (FSGS), membranous nephropathy, diabetic nephropathy, heart failure, and acute renal failure google.com. Another patent further underscores the potential of benzimidazole derivatives in modulating TRPC6 activity for therapeutic purposes google.com.
From a synthesis perspective, patents have been granted for processes to produce 2-(cyanomethyl)benzimidazoles, which are valuable intermediates for pharmaceuticals. These patents often focus on improving yield, purity, and environmental safety by, for example, avoiding the use of halogenated solvents.
The following table provides a summary of selected patent applications related to benzimidazole derivatives and their therapeutic targets:
| Patent/Application Number | Title | Therapeutic Target/Application | Key Findings/Claims |
| WO2019079578A1 | Benzimidazole derivatives and their uses | TRPC6 Inhibition | Compounds of formula (I) and their use in treating diseases modulated by TRPC6 activity, including nephrotic syndrome and focal segmental glomerulosclerosis. |
| US Patent | Benzimidazoyl glp-1 receptor agonists, pharmaceutical compositions comprising the same, and methods for their use | GLP-1 Receptor Agonism | Novel benzimidazole compounds as GLP-1 receptor agonists for potential use in metabolic disorders. |
| CN103709154A | Benzimidazole derivatives, preparation method and medicinal use thereof | Antihypertensive | Benzimidazole derivatives and their preparation for use in treating hypertension. |
Trends in Industrial Production and Scale-up Technologies
The industrial production of this compound and its derivatives leverages well-established principles of heterocyclic chemistry, with a continuous drive towards more efficient, cost-effective, and environmentally sustainable processes. The classical synthesis of the benzimidazole core involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For this compound, this would typically involve the reaction of 4-methyl-1,2-phenylenediamine with a reactive derivative of cyanoacetic acid.
Recent trends in the scale-up of benzimidazole synthesis focus on several key areas:
Process Intensification: The use of microwave-assisted synthesis is gaining traction for its ability to significantly reduce reaction times and improve yields. This technology offers a scalable and efficient alternative to conventional heating methods.
Green Chemistry: There is a growing emphasis on employing environmentally benign solvents and catalysts. Research has explored the use of water, polyethylene glycol (PEG), and other green solvents to minimize the environmental footprint of the synthesis process.
Catalysis: The development of novel catalysts, including metal-based and metal-free systems, is crucial for improving the efficiency and selectivity of benzimidazole synthesis. Heterogeneous catalysts are particularly attractive for industrial applications due to their ease of separation and recyclability.
Flow Chemistry: Continuous flow reactors are being explored for the synthesis of benzimidazoles, offering advantages in terms of safety, control over reaction parameters, and scalability.
These advancements are aimed at making the production of this compound and its derivatives more economically viable and environmentally friendly, which is critical for their commercial success as pharmaceutical intermediates.
Market Potential and Drug Development Pipeline Considerations
The market potential for drugs derived from this compound is intrinsically linked to the therapeutic areas they target. The broader benzimidazole market is already substantial, with a significant portion attributed to anthelmintic drugs. The global anthelmintic drugs market was valued at $1 billion in 2022 and is projected to reach $1.5 billion by 2032, with the benzimidazoles segment holding the largest market share patsnap.com. This established market for benzimidazole-based drugs provides a solid foundation for the commercialization of new derivatives.
The most promising near-term market opportunity for this compound derivatives appears to be in the treatment of kidney diseases, specifically those linked to TRPC6 dysfunction. Focal Segmental Glomerulosclerosis (FSGS) is a rare kidney disorder with limited treatment options, representing a significant unmet medical need globenewswire.com. The development of TRPC6 inhibitors offers a targeted therapeutic approach for this and other related conditions.
The drug development pipeline for FSGS includes several promising candidates, with some targeting the TRPC6 pathway. For example, BI 764198, a TRPC6 inhibitor developed by Boehringer Ingelheim, is currently in the pipeline for the treatment of FSGS delveinsight.comboehringer-ingelheim.com. The progression of such candidates through clinical trials will be a key determinant of the market potential for this class of compounds. The pipeline for FSGS treatments is active, with over 15 companies developing therapies researchandmarkets.com.
The following table outlines the key market drivers and considerations for this compound derivatives:
| Market Driver | Description |
| Unmet Medical Need | High unmet need in rare kidney diseases like FSGS provides a significant market opportunity for effective targeted therapies. |
| Targeted Therapy | The development of specific TRPC6 inhibitors allows for a precision medicine approach, potentially leading to better efficacy and safety profiles. |
| Established Scaffold | The benzimidazole core is a well-validated pharmacophore, which may streamline aspects of the drug development and regulatory process. |
| Orphan Drug Potential | Therapies for rare diseases like FSGS may qualify for orphan drug designation, offering incentives such as market exclusivity and tax credits. |
| Growing Chronic Kidney Disease (CKD) Prevalence | The rising global prevalence of CKD creates a broader market for therapies that can slow or halt disease progression. |
Future Research Directions and Unexplored Avenues for 2 Cyanomethyl 5 Methylbenzimidazole
Development of Novel Synthetic Strategies and Sustainable Production Methods
The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods that are often environmentally taxing, utilizing hazardous solvents and requiring significant energy input. ijarsct.co.ineprajournals.com Future research is increasingly focused on developing green and sustainable synthetic routes for compounds like 2-(Cyanomethyl)-5-methylbenzimidazole.
Key areas of development include:
Green Chemistry Approaches: The principles of green chemistry are being applied to minimize or eliminate the use and generation of hazardous substances. ijarsct.co.ineprajournals.com This includes the use of eco-friendly solvents like water or ionic liquids, and the development of solvent-free reaction conditions. eprajournals.commdpi.com
Catalysis: The use of catalysts, particularly Lewis acids, offers a greener alternative for synthesizing benzimidazole derivatives. mdpi.com Research is ongoing to find more efficient, recyclable, and environmentally benign catalysts, such as copper(II)-loaded alginate hydrogel beads. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool for accelerating reaction times and improving yields in the synthesis of benzimidazoles, often in conjunction with green solvents or catalysts. ijarsct.co.in
Renewable Feedstocks: A sustainable approach involves utilizing renewable feedstocks derived from biomass to reduce reliance on fossil fuels. eprajournals.com
Deep Eutectic Solvents (DES): These solvents can act as both the reaction medium and reagent, simplifying the work-up procedure and increasing yields. nih.gov
| Synthetic Strategy | Description | Key Advantages |
|---|---|---|
| Green Chemistry | Utilizes eco-friendly solvents and reagents to minimize hazardous waste. ijarsct.co.ineprajournals.com | Environmentally friendly, sustainable. ijarsct.co.in |
| Catalysis | Employs catalysts like Lewis acids or copper(II)-loaded alginate hydrogel beads to facilitate reactions. mdpi.comnih.gov | Greener alternative, potential for recyclability. mdpi.comnih.gov |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. ijarsct.co.in | Faster reaction times, higher yields. ijarsct.co.in |
| Renewable Feedstocks | Involves the use of biomass-derived starting materials. eprajournals.com | Reduces dependence on fossil fuels. eprajournals.com |
| Deep Eutectic Solvents (DES) | These solvents can act as both the reaction medium and a reagent. nih.gov | Simplified work-up, increased yields. nih.gov |
Exploration of New Biological Targets and Disease Indications
Benzimidazole derivatives are known for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anthelmintic properties. nih.gov Future research on this compound will likely focus on identifying novel biological targets and expanding its therapeutic applications.
Potential avenues for exploration include:
Anticancer Therapies: Benzimidazoles have shown promise in oncology. nih.gov Further studies could investigate the efficacy of this compound against various cancer cell lines and explore its potential as an inhibitor of targets like epidermal growth factor receptor (EGFR) or cyclin-dependent kinases (CDKs). frontiersin.orgnih.gov
Antimicrobial Agents: The rise of drug-resistant pathogens necessitates the development of new antimicrobial compounds. Investigating the activity of this compound against resistant bacterial and fungal strains is a critical area of research. researchgate.netnih.gov
Antiviral Applications: Given the structural similarities of benzimidazoles to purines, exploring the antiviral potential of this compound against a range of viruses is a logical next step. mdpi.com
Neurodegenerative Diseases: Some benzimidazole derivatives have shown neuroprotective effects. Research into the potential of this compound in models of diseases like Alzheimer's or Parkinson's could uncover new therapeutic uses.
Parasitic Diseases: While some benzimidazoles are established anthelmintics, exploring the efficacy of this compound against other parasites, such as those causing Chagas disease or malaria, could be fruitful. nih.govnih.gov
Integration of Advanced Computational and Experimental Approaches for Rational Drug Design
Rational drug design, which relies on the understanding of biological targets and molecular mechanisms, is revolutionizing the discovery of new medicines. immutoscientific.com Integrating computational and experimental methods will be crucial for the efficient development of this compound-based therapeutics.
Key integrated approaches include:
Molecular Docking and Dynamics Simulations: These computational techniques can predict how this compound and its derivatives bind to specific biological targets, guiding the design of more potent and selective molecules. researchgate.netnih.gov This approach has been successfully used to identify potential inhibitors for various diseases. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR studies help to understand the relationship between the chemical structure of benzimidazole derivatives and their biological activity, enabling the design of compounds with improved properties. jddhs.com
In Silico ADMET Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. researchgate.net
High-Throughput Screening (HTS): Combining virtual screening with experimental HTS allows for the rapid identification of promising lead compounds from large chemical libraries. jddhs.com
Clinical Translation Prospects and Challenges
Despite the promising preclinical data for many benzimidazole derivatives, their successful translation into clinical use faces several hurdles. biotech-asia.org Overcoming these challenges will be essential for the future development of this compound.
Major challenges and future strategies include:
Bioavailability and Solubility: Many benzimidazole compounds suffer from poor water solubility, which can limit their bioavailability. biotech-asia.orgmdpi.com Formulation strategies, such as the use of cyclodextrins or nanotechnology-based drug delivery systems, are being explored to address this issue. biotech-asia.orgmdpi.com
Drug Resistance: The development of resistance is a significant concern for many therapeutic agents. biotech-asia.org Research into combination therapies and the identification of new mechanisms of action can help to mitigate this problem. immutoscientific.com
Preclinical Models: The complexity of diseases like cancer and parasitic infections requires robust and predictive preclinical models to accurately assess the efficacy and safety of new drug candidates before they enter human trials. nih.gov
Target Validation: Ensuring that the identified biological target is clinically relevant and that modulating its activity will lead to a therapeutic benefit is a critical step in the drug development process. f1000research.com
Investigation of Material Science Applications and Crystal Engineering Beyond Biological Contexts
The unique physicochemical properties of benzimidazole derivatives, such as their ability to participate in hydrogen bonding and π-π stacking interactions, make them attractive for applications beyond medicine. researchgate.net
Future research in material science could explore:
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The imidazole (B134444) ring of benzimidazole can coordinate with metal ions to form a variety of supramolecular structures, including MOFs and coordination polymers. researchgate.netmdpi.com These materials have potential applications in catalysis, gas storage, and sensing.
Crystal Engineering: By controlling the noncovalent interactions between benzimidazole molecules, it is possible to design crystals with specific properties. researchgate.net This could lead to the development of new materials with unique optical, electronic, or mechanical characteristics.
Luminescent Materials: Some benzimidazole-containing complexes exhibit photoluminescence, making them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net
Sensors: The ability of benzimidazole derivatives to bind to specific anions or cations can be exploited to develop colorimetric or fluorescent sensors for environmental monitoring or medical diagnostics. researchgate.net
Q & A
Q. What are the standard synthetic protocols for preparing 2-(Cyanomethyl)-5-methylbenzimidazole, and how can purity be validated?
Methodological Answer: The synthesis typically involves cyclization of precursors such as 2-(cyanomethyl)benzoic acid derivatives. For example, a reduction step using NaBH4 and I2 in THF yields intermediates like 2-(cyanomethyl)benzyl alcohol, followed by cyclization with NaN3 and triethylamine (TEA) in N-methylpyrrolidinone to form the benzimidazole core . Purity validation requires elemental analysis (C, H, N) to confirm stoichiometry, complemented by spectroscopic techniques:
- IR spectroscopy to identify functional groups (e.g., C≡N stretch near 2200 cm⁻¹).
- ¹H/¹³C NMR to verify substituent positions (e.g., methyl protons at δ ~2.3 ppm, cyanomethyl protons at δ ~4.0 ppm) .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Solid-Phase Extraction (SPE) with silica gel or C18 cartridges can separate polar impurities.
- Thin-Layer Chromatography (TLC) using ethyl acetate/hexane (3:7) as a mobile phase to monitor reaction progress.
- Recrystallization from ethanol or acetonitrile optimizes purity, with melting point analysis (e.g., 180–185°C) confirming crystalline consistency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
- Solvent Screening: Polar aprotic solvents (e.g., DMF, NMP) enhance cyclization efficiency compared to THF or ethanol .
- Catalyst Selection: Nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) improves reaction rates and reduces byproducts .
- Temperature Control: Cyclization at 80–100°C minimizes decomposition, as shown by TGA-DSC studies .
Q. What strategies are effective for resolving contradictions in reported biological activities of benzimidazole derivatives?
Methodological Answer: Discrepancies in biological data (e.g., antimicrobial vs. anticancer activity) arise from structural variations or assay conditions. To address this:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing methyl with halogen groups) and test against standardized cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial assays) .
- Dose-Response Validation: Use IC50/EC50 curves to compare potency across studies, ensuring consistent endpoint measurements (e.g., ATP-based viability assays) .
Q. How can computational methods aid in predicting the binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina simulate ligand-receptor interactions. For example, docking into the ATP-binding pocket of kinases reveals favorable hydrogen bonds between the cyanomethyl group and conserved residues (e.g., Lys33 in EGFR) .
- MD Simulations : GROMACS or AMBER can assess stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) to confirm binding pose retention .
Q. What spectroscopic and chromatographic techniques are critical for characterizing degradation products of this compound?
Methodological Answer:
- LC-HRMS : Identifies degradation products via exact mass (e.g., m/z 228.1002 for hydrolyzed cyanomethyl group).
- HPLC-DAD : Monitors stability under accelerated conditions (40°C/75% RH), with C18 columns resolving degradation peaks .
- X-ray Crystallography : Resolves structural changes in single crystals, validated by CCDC deposition (e.g., CCDC-1849507 for analogous compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
